molecular formula C14H24Cl2N4 B2551825 2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride CAS No. 2097928-29-3

2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride

Cat. No.: B2551825
CAS No.: 2097928-29-3
M. Wt: 319.27
InChI Key: AEKSZWQHDABECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The compound is characterized by its unique structure, which includes a cyclopropyl group, a piperazine ring, and a pyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride is unique due to its specific structure, which includes a cyclopropyl group and a pyrimidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-cyclopropyl-4-(4-propan-2-ylpiperazin-1-yl)pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4.2ClH/c1-11(2)17-7-9-18(10-8-17)13-5-6-15-14(16-13)12-3-4-12;;/h5-6,11-12H,3-4,7-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKSZWQHDABECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC(=NC=C2)C3CC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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